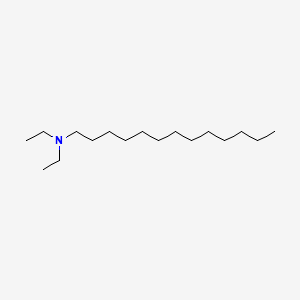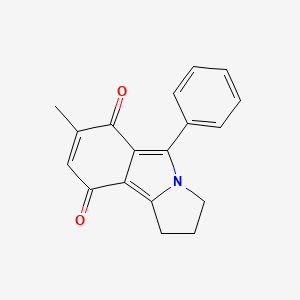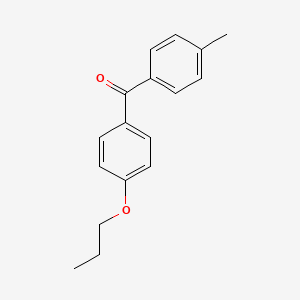
Methanone, (4-methylphenyl)(4-propoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-methylphenyl)(4-propoxyphenyl)- is an organic compound with the molecular formula C17H18O2. It is a derivative of benzophenone, characterized by the presence of a methyl group on one phenyl ring and a propoxy group on the other. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methylphenyl)(4-propoxyphenyl)- typically involves the reaction of 4-methylbenzoyl chloride with 4-propoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity Methanone, (4-methylphenyl)(4-propoxyphenyl)- .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-methylphenyl)(4-propoxyphenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Methanone, (4-methylphenyl)(4-propoxyphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, (4-methylphenyl)(4-propoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzophenone: Similar structure but lacks the propoxy group.
4-Methylpropiophenone: Contains a methyl group on the phenyl ring but has a different substituent on the other ring.
Uniqueness
Methanone, (4-methylphenyl)(4-propoxyphenyl)- is unique due to the presence of both a methyl and a propoxy group on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
65580-98-5 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(4-methylphenyl)-(4-propoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O2/c1-3-12-19-16-10-8-15(9-11-16)17(18)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
CVBSSEXRLYNVTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



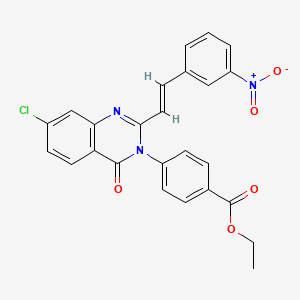
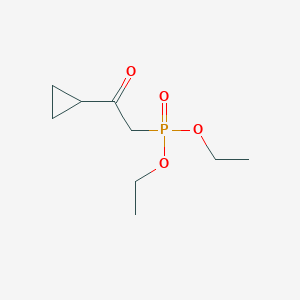


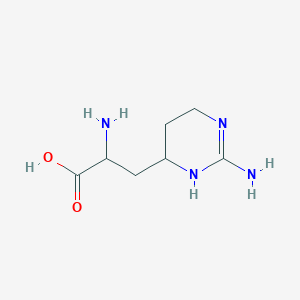
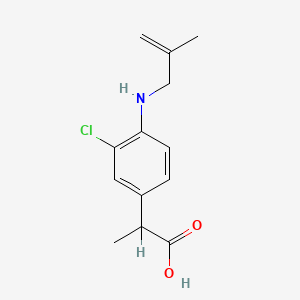
![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
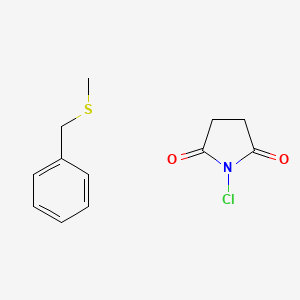
![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)
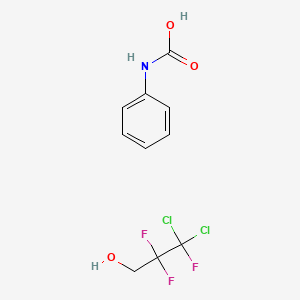
![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)
